6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate substituted phenyl hydrazines with chloroacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds in the pyridazinone class can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(2-chloro-3-methoxyphenyl)pyridazin-3(2H)-one
- 6-Chloro-2-(2-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one
- 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-thione
Uniqueness
The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2/c1-18-7-3-2-6(14)11(10(7)13)16-9(17)5-4-8(12)15-16/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZRWSECZUPKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N2C(=O)C=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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